molecular formula C8H12ClNO2 B139110 1-Propanone, 2-chloro-1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-(9CI) CAS No. 134254-65-2

1-Propanone, 2-chloro-1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-(9CI)

Cat. No. B139110
M. Wt: 189.64 g/mol
InChI Key: AXWILTPWVJTBBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propanone, 2-chloro-1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-(9CI) is a chemical compound that is commonly used in scientific research. It is also known as Clomazone and is used as a herbicide to control weeds in crops such as soybeans, cotton, and peanuts.

Mechanism Of Action

Clomazone inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the biosynthesis of carotenoids. The inhibition of HPPD leads to a reduction in the levels of carotenoids, which results in the bleaching of plant tissues. This ultimately leads to the death of the plant.

Biochemical And Physiological Effects

Clomazone has been shown to have both acute and chronic toxic effects on animals. Acute exposure to Clomazone can cause irritation to the skin, eyes, and respiratory system. Chronic exposure to Clomazone has been associated with liver and kidney damage in animals. Clomazone has also been shown to have endocrine-disrupting effects on animals, which can lead to reproductive and developmental abnormalities.

Advantages And Limitations For Lab Experiments

Clomazone is a useful tool for studying the effects of herbicides on plant growth and development. It is relatively easy to synthesize and is readily available. However, Clomazone has limitations in terms of its toxicity and potential environmental impact. Researchers must take precautions to ensure that they are using Clomazone safely and responsibly.

Future Directions

There are several future directions for research involving Clomazone. One area of research is the development of new herbicides that are less toxic and have a lower environmental impact. Another area of research is the investigation of the mechanisms of herbicide resistance in weeds. Finally, there is a need for further research into the potential health effects of Clomazone on humans and animals.

Synthesis Methods

The synthesis of Clomazone involves the reaction of 2-chloro-1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)ethanone with propanone in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of 50-60°C for 24 hours. The resulting product is then purified by recrystallization to obtain Clomazone.

Scientific Research Applications

Clomazone is widely used in scientific research as a tool to study the effects of herbicides on plant growth and development. It is also used to investigate the mechanisms of herbicide resistance in weeds. Clomazone has been shown to inhibit the biosynthesis of carotenoids, which are essential pigments for plant growth and development.

properties

CAS RN

134254-65-2

Product Name

1-Propanone, 2-chloro-1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-(9CI)

Molecular Formula

C8H12ClNO2

Molecular Weight

189.64 g/mol

IUPAC Name

2-chloro-1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)propan-1-one

InChI

InChI=1S/C8H12ClNO2/c1-5(9)6(11)7-10-8(2,3)4-12-7/h5H,4H2,1-3H3

InChI Key

AXWILTPWVJTBBG-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=NC(CO1)(C)C)Cl

Canonical SMILES

CC(C(=O)C1=NC(CO1)(C)C)Cl

synonyms

1-Propanone, 2-chloro-1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- (9CI)

Origin of Product

United States

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